molecular formula C13H15Cl2N3O3S B2371137 3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide CAS No. 878693-70-0

3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide

Cat. No. B2371137
CAS RN: 878693-70-0
M. Wt: 364.24
InChI Key: SGOMVJCEAZLRNB-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide, also known as DIPMS or DIPMS-Na, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aromatic ring.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide involves the binding of the compound to the active site of CA enzymes, where it forms a stable complex with the zinc ion and blocks the access of water and carbon dioxide molecules to the catalytic site. This leads to a decrease in the activity of CA enzymes and a reduction in the production of bicarbonate and protons, which are essential for the survival and proliferation of cancer cells. This compound has been shown to induce apoptosis and inhibit cell migration and invasion in various cancer cell lines, both in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in different tissues and organs. In addition to its inhibitory effect on CA enzymes, this compound has been shown to modulate the activity of other enzymes and receptors, such as protein kinases, ion channels, and G protein-coupled receptors. This compound has also been reported to have anti-inflammatory, antioxidant, and neuroprotective properties, and to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CA IX and CA XII isoforms, its water-solubility and stability, and its availability from commercial sources. However, this compound also has some limitations, such as its potential off-target effects on other enzymes and receptors, its toxicity and side effects at high doses, and its limited ability to penetrate cell membranes and reach intracellular targets.

Future Directions

There are several future directions for the research and development of 3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide and related compounds. One direction is to optimize the structure and pharmacokinetics of this compound to enhance its potency, selectivity, and bioavailability. Another direction is to explore the therapeutic potential of this compound in various diseases, such as cancer, inflammation, and metabolic disorders, and to investigate its combination with other drugs and therapies. A third direction is to elucidate the molecular mechanisms underlying the effects of this compound on CA enzymes and other targets, and to identify new targets and pathways for drug discovery. Overall, this compound is a promising compound with a wide range of applications in scientific research and drug discovery.

Synthesis Methods

The synthesis of 3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-imidazol-1-yl-propylamine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the sodium salt of this compound (this compound-Na). The overall reaction can be represented as follows:

Scientific Research Applications

3,4-Dichloro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide has been widely used in scientific research as a tool to study the role of carbonic anhydrase (CA) enzymes in various biological processes. CA enzymes are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play important roles in acid-base balance, respiration, and ion transport in many tissues and organs. This compound is a potent and selective inhibitor of CA IX and CA XII isoforms, which are overexpressed in many types of cancer cells and are associated with tumor growth, metastasis, and resistance to therapy.

properties

IUPAC Name

3,4-dichloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O3S/c1-21-13-11(4-3-10(14)12(13)15)22(19,20)17-5-2-7-18-8-6-16-9-18/h3-4,6,8-9,17H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOMVJCEAZLRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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